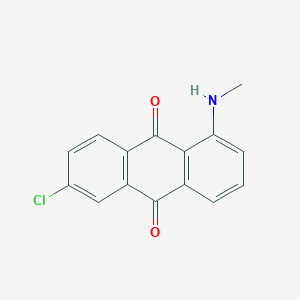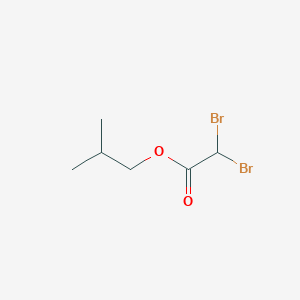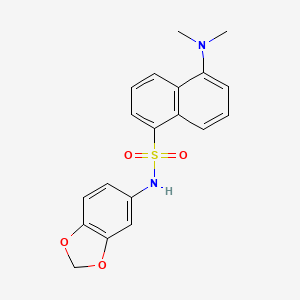
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the 3-position and a methyl group at the 1-position, with perchlorate as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate typically involves the reaction of 3-(aminocarbonyl)pyridine with methyl iodide to form the corresponding N-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the desired perchlorate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyridinium salts are used in the production of materials with specific properties, such as conductivity and stability, making them valuable in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate involves its interaction with various molecular targets and pathways. The pyridinium ring can participate in electron transfer processes, making it a useful component in redox reactions. Additionally, the aminocarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium chlorochromate: Known for its use as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD+): A biologically important pyridinium compound involved in redox reactions in cells.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and other personal care products.
Uniqueness
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60178-90-7 |
|---|---|
Molekularformel |
C7H9ClN2O5 |
Molekulargewicht |
236.61 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C7H8N2O.ClHO4/c1-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5) |
InChI-Schlüssel |
WTNUFONRNBXOIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)




![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)



